![molecular formula C18H21F3N6 B2486014 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine CAS No. 2034466-23-2](/img/structure/B2486014.png)

6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidin-4-amine derivatives involves multi-step chemical processes. For instance, a practical synthesis method involves converting commercially available precursors into key intermediates through a series of reactions. This approach has been applied in preparing potent inhibitors, highlighting the economic viability of such synthesis routes for complex molecules like 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine derivatives (Haiming Zhang et al., 2009).

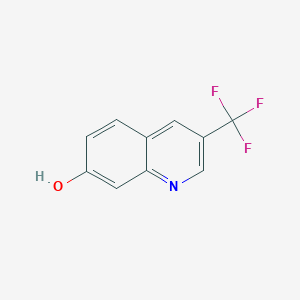

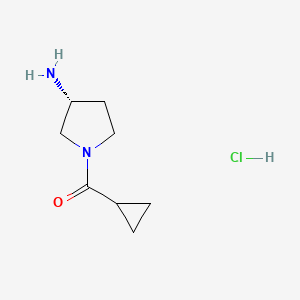

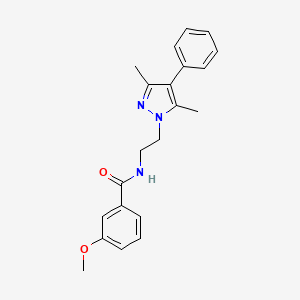

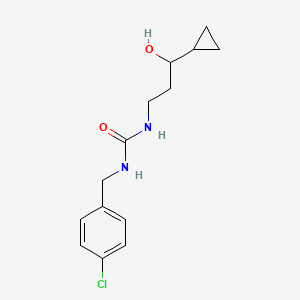

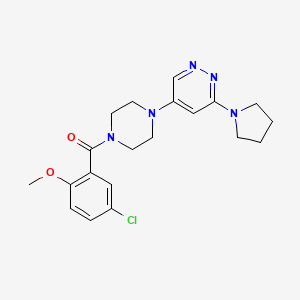

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives involves intricate arrangements of the cyclobutyl, trifluoromethyl, and piperidinyl groups attached to the pyrimidin-4-amine core. The synthesis and characterization of substituted tricyclic compounds provide insights into the structural nuances that impact their biological activities (M. Mittal et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving pyrimidin-4-amine derivatives often leverage the reactivity of the pyrimidine ring. Intramolecular inverse electron-demand [4+2] cycloadditions have been utilized for the synthesis of related compounds, highlighting the versatility and reactivity of the pyrimidine moiety in constructing complex molecular architectures (Morgan Donnard et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and stability, are crucial for their potential applications. The synthesis and evaluation of related compounds have shed light on the influence of structural modifications on these physical properties, providing a foundation for understanding the behavior of this compound (A. Smolobochkin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for further functionalization, and behavior under different conditions, are critical for the utility of pyrimidin-4-amine derivatives. Studies on the synthesis, characterization, and antimicrobial activity of substituted compounds provide valuable insights into the chemical properties that make these molecules of interest for further research and potential applications (M. Mittal et al., 2011).

Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization Studies

A study by Donnard et al. (2017) explored the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines, demonstrating a method for synthesizing dihydro-cyclopentapyridin-amines. This research underscores the importance of pyrimidin-4-amines in facilitating complex cyclization reactions, contributing to the synthesis of novel heterocyclic compounds (Donnard et al., 2017).

Antimicrobial Activity

Mittal et al. (2011) investigated the synthesis, characterization, and biological activity of substituted tricyclic compounds, including pyrimidin-4-amine derivatives, demonstrating significant antibacterial and antifungal activities. This study illustrates the potential of pyrimidin-4-amines in developing new antimicrobial agents (Mittal et al., 2011).

Aminomethylation Reaction

Research by Dotsenko et al. (2012) on the Mannich reaction involving N,S-containing heterocycles highlights the synthetic utility of pyrimidin-4-amine derivatives in forming complex heterocyclic structures, contributing to the diverse applications of such compounds in organic synthesis (Dotsenko et al., 2012).

Microwave-Assisted Synthesis

Merugu et al. (2010) explored the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines, demonstrating the efficiency of microwave irradiation in the synthesis of pyrimidin-4-amine derivatives and their potential in antibacterial applications (Merugu et al., 2010).

Heterocyclic Synthesis

A study by Ho and Suen (2013) on the synthesis of novel pyrimidine derivatives incorporating a cyano-methyl-(thio)pyrimidine moiety highlights the role of pyrimidin-4-amines in the development of new heterocyclic compounds with potential pharmaceutical applications (Ho & Suen, 2013).

Wirkmechanismus

Target of action

Compounds with a pyrimidin-4-yl structure often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and functional groups present in the compound .

Mode of action

The mode of action would involve the compound binding to its target, which could lead to the activation or inhibition of the target. This could result in a change in the biochemical processes in which the target is involved .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Pyrimidin-4-yl compounds could potentially be involved in a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups could influence how it is absorbed, distributed, metabolized, and excreted by the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

6-cyclobutyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6/c19-18(20,21)15-9-17(25-11-23-15)27-6-4-13(5-7-27)26-16-8-14(22-10-24-16)12-2-1-3-12/h8-13H,1-7H2,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIVNRMTROGOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)

![6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2485939.png)

![N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2485940.png)

![7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2485943.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate](/img/structure/B2485952.png)